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Production Methods for 7-ACA

The core molecule 7-ACA is not an antibiotic itself but the essential precursor for all semi-synthetic
cephalosporins. Its production has evolved to be more environmentally friendly [1] [2]. The table below

compares the key production methods.

Method Key Process Key Features Key Findings/Performance

| Chemical Deacylation | Uses harsh chemicals (e.g., phosphorus pentachloride) to deacylate CPC [2]. | «
Generates over 30 kg of waste per kg of 7-ACA [2]. « Historically the first method used. | Largely superseded
by enzymatic methods due to environmental impact. | | Two-Step Enzymatic Process | 1. CPC is converted
to GL-7-ACA by D-amino acid oxidase (DAAO). 2. GL-7-ACA is converted to 7-ACA by glutaryl acylase
(GA) [1] [2]. | = Conversion Efficiency: >90% [2]. « Environmental Impact: Reduces waste to less than 1
kg per kg of 7-ACA [2]. »« Uses immobilized enzymes [1]. | The current industry standard due to high
efficiency and sustainability. | | One-Step Enzymatic Process (in vitro) | Direct conversion of CPC to 7-
ACA by a single enzyme, cephalosporin C acylase (CCA) [1]. | « Simplified process. * Uses immobilized
CCA produced in E. coli [1]. | Used in industry since 2006; performance relies on engineered, high-activity
CCA variants [1]. | | One-Step Enzymatic Process (in vivo) | Expression of bacterial CCA genes directly in

the CPC-producing fungus, Acremonium chrysogenum [1]. | « Aims to create a single fermentation process
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for 7-ACA. * Avoids downstream isolation steps [1]. | A transgenic fungal strain demonstrated a one-step

conversion rate of 30% directly in the culture supernatant [1]. |

The following diagram illustrates the workflow of the main enzymatic production pathways for 7-ACA.

7-ACA Production Pathways

(Cephalosporin C (CPCD

P ~
Two-Step Enzymatiﬁﬁn{ess OnESQpAEnzymatic Process

(D-amino acid oxidase (DAAOD (Cephalosporin C Acylase (CCAD
L /
(GIutaryI-?-ACA (G L-7-ACAD

l

(Glutaryl Acylase (GA))
AN

N

Click to download full resolution via product page

Case Study: A Novel 7-ACA Conjugate as an MBL
Inhibitor

Beyond its traditional role, 7-ACA is also a platform for developing novel therapeutic agents. One study
designed and synthesized cephalosporin conjugates using 7-ACA to deliver inhibitors of metallo-f3-

lactamases (MBLs), which are enzymes that confer antibiotic resistance [3].
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e Experimental Protocol: The conjugate was synthesized by linking thiomandelic acid to the 3'-
position of the 7-ACA core molecule, followed by acylation of the 7-amino group. The efficacy was
evaluated by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic meropenem
against various MBL-producing clinical bacterial isolates, both with and without the conjugate [3].

¢ Key Finding: The thiomandelic acid conjugate (Compound 8) demonstrated potent inhibition of IMP-
type MBLSs. It significantly reduced the MIC of meropenem by up to 64-fold in IMP-producing
bacteria, successfully resensitizing them to the antibiotic [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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